Glyco-snap-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

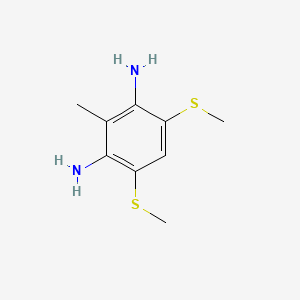

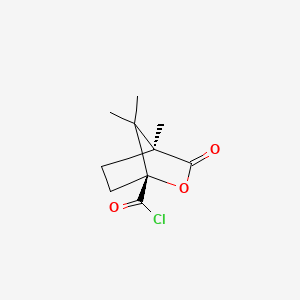

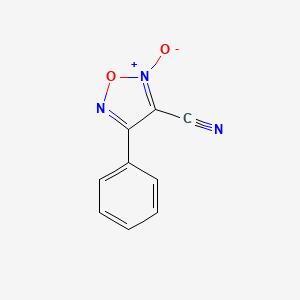

Glyco-snap-2 is a compound with the molecular formula C13H23N3O8S . It is a highly soluble nitric oxide donor and is relatively stable at a high pH (pH 8-9) . The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity .

Molecular Structure Analysis

The molecular weight of this compound is 381.40 g/mol . Its IUPAC name is 2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide . The InChI and Canonical SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.40 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are 381.12058587 g/mol . The topological polar surface area is 203 Ų . It has a complexity of 506 .Applications De Recherche Scientifique

Nitric Oxide Donor Properties : Glyco-2-SNAP is a type of nitric oxide donor. S-nitrosothiols (RSNO), including Glyco-2-SNAP, undergo decomposition in solution to release nitric oxide (NO). These compounds are valuable in researching the biological functions of nitric oxide and could be used pharmaceutically for diseases like hypertension and atherosclerosis where NO levels are subphysiological (Hou, Wang, Ramirez, & Wang, 1999).

Impact on Cancer Cell Proliferation : Glyco-2-SNAP has been found to inhibit the proliferation of breast cancer cell lines, MDA-MB-231 and MCF-7. This suggests its potential as a treatment option in breast cancer, possibly as an alternative to traditional therapies (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).

Advantages over Other NO Donors : Compared to other nitric oxide donors like S-nitroso-N-acetylpenicillamine (SNAP), Glyco-2-SNAP demonstrates superior aqueous solubility and stability, which can be advantageous in both research and therapeutic applications (Ramirez, Yu, Li, Braunschweiger, & Wang, 1996).

Cytotoxicity Studies : Research on the cytotoxicities of Glyco-2-SNAP and other glyco-SNAPs has shown that these compounds can be more cytotoxic than SNAP, especially towards certain human carcinoma cell lines. This indicates their potential for use in cancer treatment and research into cellular responses to NO donors (Babich & Zuckerbraun, 2001).

Mécanisme D'action

Target of Action

Glyco-SNAP-2 is primarily a nitric oxide (NO) donor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

This compound interacts with its targets by donating nitric oxide (NO). The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity . This interaction leads to various changes in the cellular environment, depending on the specific context and the nature of the target cells.

Biochemical Pathways

Nitric oxide is known to be involved in various signaling pathways, including those related to vasodilation, immune response, and neurotransmission .

Pharmacokinetics

This compound is a water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. It exhibits greater stability (t1/2 = 27 hours) than that of SNAP , indicating a longer half-life and potentially prolonged action.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role as a nitric oxide donor. For instance, it has been shown to induce significant apoptosis in certain cell types . The donation of nitric oxide can lead to various cellular responses, including modulation of signal transduction pathways, regulation of gene expression, and induction of cellular defense mechanisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and rate of nitric oxide donation . Moreover, the cellular environment, including the type of cells and their physiological state, can also influence its action and efficacy.

Analyse Biochimique

Biochemical Properties

Glyco-SNAP-2, as a NO donor, plays a significant role in biochemical reactions

Cellular Effects

This compound has been shown to induce proliferation and/or survival of lymphatic endothelial cells in a dose-dependent manner

Molecular Mechanism

The molecular mechanism of this compound involves the donation of nitric oxide (NO) to biochemical reactions

Temporal Effects in Laboratory Settings

This compound exhibits greater stability than SNAP in aqueous medium, with a half-life of 27 hours This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies

Propriétés

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJKBQQBYUJGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)